molecular formula C15H21NO4S B5887593 3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid

3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid

Cat. No.: B5887593
M. Wt: 311.4 g/mol
InChI Key: WKRAZYBIQLIHDY-UHFFFAOYSA-N
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Description

3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid is an organic compound characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)11-8-12-6-9-14(10-7-12)21(19,20)16-13-4-2-1-3-5-13/h6-7,9-10,13,16H,1-5,8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAZYBIQLIHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid typically involves the sulfonation of a cyclohexylamine derivative followed by coupling with a phenylpropanoic acid derivative. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also affect signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Aminosulfonyl)phenyl]propanoic acid
  • 3-[(4-Hydroxyphenyl)amino]propanoic acid

Uniqueness

3-[4-(Cyclohexylsulfamoyl)phenyl]propanoic acid is unique due to the presence of the cyclohexylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

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